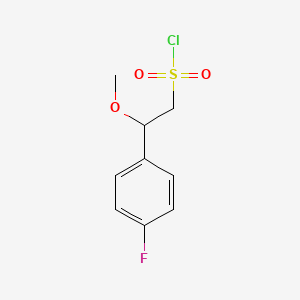![molecular formula C15H12BrN3O B2380277 4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline CAS No. 162694-04-4](/img/structure/B2380277.png)
4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline” is a compound that contains an oxadiazole ring. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles, including “4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline”, involves various carboxylic acids reacting with N,N-dimethylanilines and N-isocyaniminotriphenylphosphorane . The reaction yields moderate to commendable proportions .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .Chemical Reactions Analysis
Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline and its analogs have been studied for their potential antibacterial and antifungal activities. Bhat, K., Sufeera, K., & Chaitanya, S. (2011) found that some analogs of this compound showed remarkable activities against certain bacterial and fungal strains (Bhat, Sufeera, & Chaitanya, 2011). Additionally, Venkatagiri, N., et al. (2018) synthesized new triazolyl derived 1,3,4-oxadiazoles that demonstrated moderate antibacterial activity and potent antifungal activity (Venkatagiri et al., 2018).
Insecticidal Activity
Qi, L., et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings that exhibited good insecticidal activities against diamondback moth, especially one of the compounds which displayed high activity at various concentrations (Qi et al., 2014).
Antiproliferative Activity
Research by Ahsan, M. J., et al. (2018) on N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine and N-{[5-aryl-1,3,4-oxadiazol-2-yl]methyl}-substituted aniline analogs showed significant antiproliferative activity against various cancer cell lines, with some compounds showing higher sensitivity towards specific cancer types (Ahsan et al., 2018).
Fluorescence Studies for Aniline Sensing
Naik, L., et al. (2018) conducted fluorescence quenching studies on novel thiophene substituted 1,3,4-oxadiazole derivatives for aniline sensing, exploring their potential as aniline sensors for future detection via fluorescence quenching (Naik, Khazi, & Malimath, 2018).
Antimicrobial Evaluation
Gul, S., et al. (2017) prepared a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and screened them for antimicrobial activity, finding most compounds to be active against selected microbial species (Gul et al., 2017).
Anti-bacterial Study of N-substituted Derivatives
Khalid, H., et al. (2016) synthesized N-substituted derivatives of a related compound and tested them against Gram-negative and Gram-positive bacteria, exhibiting moderate to talented activity (Khalid et al., 2016).
Propiedades
IUPAC Name |
4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c16-12-6-8-13(9-7-12)17-10-14-18-19-15(20-14)11-4-2-1-3-5-11/h1-9,17H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIZNCSIAIJKCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CNC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butyl-1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2380194.png)
![2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2380195.png)
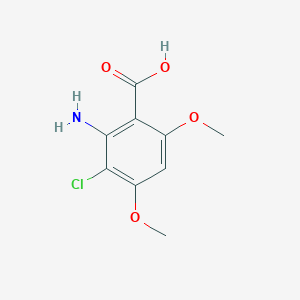
![6-allyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2380200.png)
![trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride](/img/structure/B2380201.png)
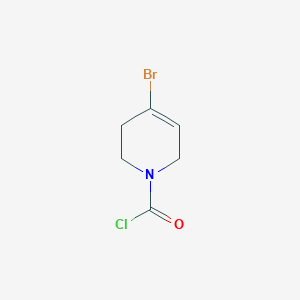
![Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid](/img/structure/B2380203.png)
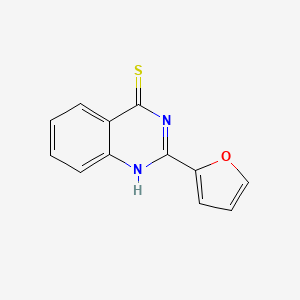
![2-Chloro-N-(5-oxaspiro[3.5]nonan-8-ylmethyl)propanamide](/img/structure/B2380205.png)
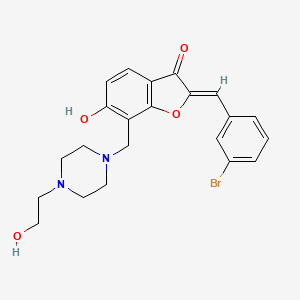
![N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2380209.png)
![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole](/img/structure/B2380212.png)
![N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2380216.png)
